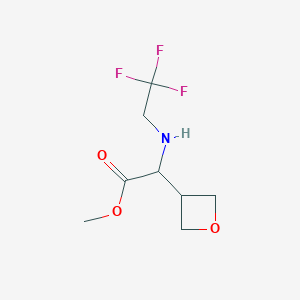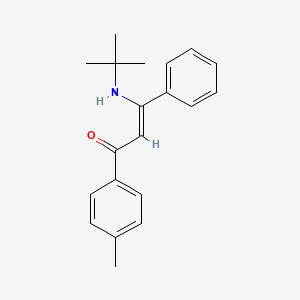
5-Bromo-2-(pyridin-4-ylmethoxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(pyridin-4-ylmethoxy)pyridine is a chemical compound with the molecular formula C11H9BrN2O . It is used in research and has potential applications in various fields of chemistry .
Synthesis Analysis
The synthesis of this compound and related compounds often involves palladium-catalyzed Suzuki cross-coupling reactions . This process typically starts with commercially available bromopyridines and involves the reaction with arylboronic acids . The synthesis can be optimized to increase yield and avoid the use of certain catalysts .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCOc1ccc(Br)cn1 . The InChI key for this compound is XADICJHFELMBGX-UHFFFAOYSA-N . Chemical Reactions Analysis
The chemical reactions involving this compound are typically catalyzed reactions. For instance, Suzuki cross-coupling reactions are commonly used in the synthesis of this compound . Other reactions may involve the use of Grignard reagents, acetic anhydride, and other reagents .Physical and Chemical Properties Analysis
This compound has a molecular weight of 265.10596 . It has a refractive index of 1.555 and a density of 1.453 g/mL at 25 °C . The boiling point of this compound is 80 °C at 12 mmHg .Scientific Research Applications
Synthesis and Structural Insights
5-Bromo-2-(pyridin-4-ylmethoxy)pyridine serves as a key intermediate in the synthesis of complex organic molecules due to its reactive bromo and methoxy groups. For instance, it reacts with pyridine and potassium carbonate to produce pyridinium ylides, demonstrating its utility in creating betaine structures with distorted ring fragments connected by a single C-N bond (Kuhn, Al-Sheikh, & Steimann, 2003). Such compounds are important for further chemical transformations and applications in material science.
Photophysical Properties and Material Science Applications
The compound is also explored for its potential in material science, particularly in the synthesis of novel compounds with unique photophysical properties. For example, research into the spectroscopic and optical characteristics of related bromo-pyridine derivatives has provided insights into their nonlinear optical (NLO) properties, important for applications in photonic and electronic devices (Vural & Kara, 2017).
Ligand Design for Metal Complexes
Moreover, this compound is instrumental in the development of metal complexes. Its structural features make it an excellent candidate for ligand design, contributing to the synthesis of metal-organic frameworks (MOFs) and coordination compounds with potential applications in catalysis, molecular recognition, and as sensors (Lin, Zhang, Zhang, & Yao, 2011).
Contributions to Heterocyclic Chemistry
The compound is also pivotal in heterocyclic chemistry, enabling the synthesis of novel pyridine-based derivatives through cross-coupling reactions. These derivatives are then explored for various biological activities, highlighting the compound's role in medicinal chemistry and drug design (Ahmad et al., 2017).
Safety and Hazards
This compound is classified as an eye irritant, skin irritant, and may cause respiratory irritation . The safety pictograms associated with this compound include GHS07, and the signal word is "Warning" . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this compound .
Properties
IUPAC Name |
5-bromo-2-(pyridin-4-ylmethoxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c12-10-1-2-11(14-7-10)15-8-9-3-5-13-6-4-9/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOBZEJWPEAFDGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)OCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(diethylamino)ethyl)-3-(ethylsulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2808656.png)
![3-{[4-Bromo-2-chloro({[(4-methylphenyl)sulfonyl]amino}carbonyl)anilino]methyl}pyridine](/img/structure/B2808657.png)


![N-(2-methylphenyl)-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B2808661.png)


![(Z)-8-(3-methoxybenzyl)-2-(3,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2808665.png)



![Ethyl 4-(2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2808675.png)
![2-(4-Bromophenyl)-2-[4-(4-fluorobenzoyl)phenyl]acetonitrile](/img/structure/B2808677.png)

